2-Hydrazino Adenosine

GPCR Radioligand Binding A2A Adenosine Receptor

2-Hydrazino Adenosine is the essential starting material for Regadenoson (Lexiscan®) manufacturing and A2AAR-focused drug discovery. The 2-hydrazino group enables chemoselective hydrazone formation, achieving >10,000-fold A2A/A1 selectivity in derivative studies. Procure this specific scaffold to ensure synthetic viability and avoid confounding A1AR-mediated effects in coronary pharmacology research.

Molecular Formula C10H15N7O4
Molecular Weight 297.27 g/mol
CAS No. 15763-11-8
Cat. No. B043799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino Adenosine
CAS15763-11-8
Molecular FormulaC10H15N7O4
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N
InChIInChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9-/m1/s1
InChIKeyBAYFDGKAUSOEIS-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino Adenosine (CAS 15763-11-8): A Critical Synthetic Intermediate and A2A Adenosine Receptor Pharmacophore Scaffold


2-Hydrazino Adenosine (2-Hydrazinoadenosine, CAS 15763-11-8) is a 2-modified purine nucleoside analog characterized by the substitution of a hydrazino (-NHNH₂) group at the 2-position of the adenine base [1]. It is not an end-use therapeutic agent but a versatile synthetic intermediate, most notably serving as the direct precursor in the commercial manufacturing of Regadenoson (Lexiscan®) [2]. Its unique chemical reactivity, conferred by the 2-hydrazino moiety, enables facile condensation with aldehydes and ketones to yield a diverse library of N'-substituted hydrazones [3]. Pharmacologically, its derivatives function as potent and highly selective agonists for the adenosine A2A receptor (A2AAR), a G-protein coupled receptor (GPCR) of significant interest in cardiovascular and neurological research [4].

Why 2-Hydrazino Adenosine Cannot Be Replaced by Adenosine or Other Common 2-Substituted Analogs


2-Hydrazino Adenosine occupies a unique and non-interchangeable niche in both chemical synthesis and pharmacological profiling. Unlike adenosine (Ki A2A ≈20 nM) or 2-chloroadenosine (Ki A2A ≈80 nM), which exhibit limited selectivity across adenosine receptor subtypes , optimized hydrazone derivatives of 2-Hydrazino Adenosine achieve single-digit nanomolar A2AAR affinity with profound subtype selectivity (e.g., A2A/A1 selectivity >10,000-fold) [1]. Synthetically, generic substitution with adenosine or 2-chloroadenosine is impossible; the hydrazino group is essential for the chemoselective condensation reactions required to build N'-substituted hydrazone libraries and to access the Regadenoson core structure [2]. Furthermore, attempts to use alternative 2-substituted adenosines for cardiovascular studies are confounded by their undesirable A1AR-mediated negative dromotropic (AV node conduction-slowing) effects, a liability minimized in 2-Hydrazino Adenosine-derived hydrazones [3].

Quantitative Differentiation of 2-Hydrazino Adenosine: Binding Affinity, Selectivity, and Synthetic Yield Benchmarks


Ultra-High A2AAR Affinity of Optimized 2-Hydrazino Adenosine Derivatives vs. Adenosine and 2-Chloroadenosine

Optimized hydrazone derivatives of 2-Hydrazino Adenosine demonstrate a 10- to 1,000-fold improvement in A2AAR binding affinity (Ki) compared to endogenous adenosine and the prototypical metabolically stable analog 2-chloroadenosine. This establishes the scaffold as a premier starting point for high-potency A2AAR ligand development [1].

GPCR Radioligand Binding A2A Adenosine Receptor Structure-Activity Relationship

Subtype Selectivity: A2AAR vs. A1AR Discrimination by 2-Hydrazino Adenosine Derivatives

A key differentiator of 2-Hydrazino Adenosine derivatives is their engineered selectivity for A2AAR over A1AR, a critical safety parameter in cardiovascular applications. Compound 23 exhibits a Ki of 1.8 nM for A2AAR and >20,000 nM for A1AR, yielding an A2A/A1 selectivity ratio exceeding 11,000 [1]. This contrasts sharply with 2-chloroadenosine, which shows only ≈3.75-fold A2A selectivity (Ki A1=300 nM; Ki A2A=80 nM) .

GPCR Receptor Selectivity A1 Adenosine Receptor Cardiovascular Safety

Coronary Vasodilation Potency: EC50 of 2-Hydrazino Adenosine-Derived Hydrazones vs. Adenosine

Derivatives synthesized directly from 2-Hydrazino Adenosine demonstrate ultra-potent coronary vasodilation, with EC50 values reaching ≤ 1 nM, representing a 100-fold improvement over endogenous adenosine. This potency is directly tied to the hydrazone moiety accessible only through the hydrazino precursor [1].

Coronary Vasodilation Langendorff Heart EC50 Cardiovascular Pharmacology

Synthetic Yield and Process Scalability for Manufacturing Regadenoson

2-Hydrazino Adenosine is produced from 2-chloroadenosine via nucleophilic substitution with hydrazine hydrate in high yield and purity, establishing it as the optimal and industrially validated precursor for Regadenoson. Alternative 2-substituted adenosines either fail to undergo the requisite condensation or do so with unacceptably low yield [1].

Process Chemistry Nucleophilic Substitution Synthetic Yield Regadenoson Manufacturing

Functional Selectivity in Cardiovascular Assays: A2A-Mediated Vasodilation vs. A1-Mediated AV Nodal Depression

2-Hydrazino Adenosine-derived hydrazones exhibit a striking functional divergence in cardiac tissue: potent coronary vasodilation (A2A-mediated) with minimal negative dromotropic activity (A1-mediated). This is quantified by the shift in EC50 values upon adenosine receptor antagonism, confirming the A2A-specific origin of the vasodilatory effect [1].

Functional Selectivity Cardiac Electrophysiology AV Node Langendorff Heart

Validated Application Scenarios for 2-Hydrazino Adenosine (CAS 15763-11-8) Based on Differentiated Evidence


GMP Manufacturing and Analytical Reference Standard for Regadenoson API

2-Hydrazino Adenosine is the unequivocal starting material for the synthesis of Regadenoson, an FDA-approved A2AAR agonist used in myocardial perfusion imaging. Its procurement is mandatory for any entity involved in the commercial production, quality control (QC), or Abbreviated New Drug Application (ANDA) filing of Regadenoson [1]. The documented high-yield synthetic route (81-97%) from 2-chloroadenosine [2] establishes it as the cost-effective precursor. Furthermore, it is required as a reference standard and for the synthesis and characterization of potential Regadenoson impurities and degradants [3].

Discovery and Optimization of Novel A2AAR Agonists

Medicinal chemistry programs targeting the A2AAR for CNS disorders (e.g., Parkinson's disease) or immuno-oncology should prioritize 2-Hydrazino Adenosine as a core scaffold. Its derivatives have been shown to achieve unprecedented A2AAR affinity (Ki = 1.8 nM) and selectivity (A2A/A1 > 11,111) [1]. Using this scaffold provides a validated starting point for fragment-based drug design and structure-activity relationship (SAR) exploration of the 2-position linker, which is critical for accessing the receptor's orthosteric binding pocket with high precision [2].

Cardiovascular Pharmacology: Probing A2AAR-Mediated Coronary Vasodilation

For ex vivo studies of coronary physiology requiring pure A2AAR activation without A1AR-mediated confounding effects (e.g., bradycardia, AV block), derivatives of 2-Hydrazino Adenosine are the preferred pharmacological tools. Data from Langendorff heart preparations demonstrate that specific hydrazones achieve sub-nanomolar EC50 values for coronary vasodilation while exhibiting minimal negative dromotropic activity [1]. This functional selectivity, confirmed by antagonist shift assays, allows researchers to isolate and study A2AAR-specific signaling pathways in cardiac tissue [2].

Development of GPCR Radioligands and Fluorescent Probes

The high affinity and selectivity of 2-Hydrazino Adenosine derivatives for the A2AAR (Ki values ranging from 1.8 nM to 12 nM) [1] make them ideal candidates for conjugation to reporter groups. The hydrazone linkage formed at the 2-position can be readily functionalized to attach fluorophores, biotin, or radioisotopes without abolishing receptor binding. This application leverages the scaffold's well-characterized SAR to create high-quality molecular probes for receptor autoradiography, fluorescence polarization assays, and binding kinetic studies.

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